Fucose, L-, [6-3H]
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Overview
Description
Fucose, L-, [6-3H] is a radiolabeled form of L-fucose, a deoxyhexose sugar. L-fucose is a monosaccharide that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . It is unique in having an L-configuration, whereas most naturally occurring sugars in mammals exist in the D-conformation . The radiolabeled version, Fucose, L-, [6-3H], is used extensively in biochemical and medical research to trace and study the metabolic pathways and functions of fucose in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fucose, L-, [6-3H] involves the incorporation of tritium (3H) into the L-fucose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic synthesis. One common method involves the use of tritiated water (3H2O) in the presence of a catalyst to introduce tritium into the fucose molecule .
Industrial Production Methods: Industrial production of L-fucose, including its radiolabeled form, often involves microbial fermentation. Engineered strains of Escherichia coli have been used to produce L-fucose with high productivity . The process includes the fermentation of a suitable carbon source, followed by extraction and purification of the L-fucose. The radiolabeling step is then performed to introduce tritium into the purified L-fucose.
Chemical Reactions Analysis
Types of Reactions: L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form fucose acid or reduced to form fucitol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Enzymatic reactions involving fucosyltransferases can add fucose to glycan structures.
Major Products:
Oxidation: Fucose acid
Reduction: Fucitol
Substitution: Fucosylated glycans and glycolipids
Scientific Research Applications
Fucose, L-, [6-3H] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fucose, L-, [6-3H] involves its incorporation into glycan structures through the action of fucosyltransferases. These enzymes transfer fucose from GDP-fucose to specific acceptor molecules, forming fucosylated glycans . Fucosylation plays a crucial role in various biological processes, including cell-cell adhesion, immune response, and signal transduction .
Comparison with Similar Compounds
L-rhamnose: Another deoxyhexose sugar with similar structural properties but differs in its biological functions and applications.
D-galactose: A hexose sugar that shares some structural similarities with L-fucose but has different stereochemistry and biological roles.
Uniqueness of Fucose, L-, [6-3H]: Fucose, L-, [6-3H] is unique due to its radiolabeling, which allows for precise tracing and study of fucose metabolism and functions in biological systems. This makes it an invaluable tool in biochemical and medical research, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6,6,6-tritritiohexanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1T3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-IJCYHSTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])[C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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